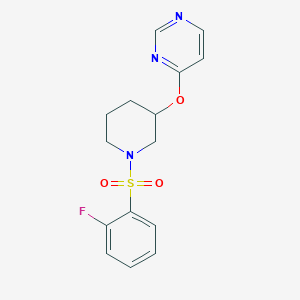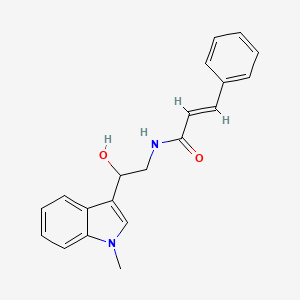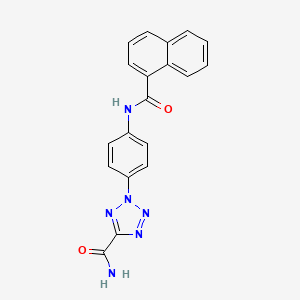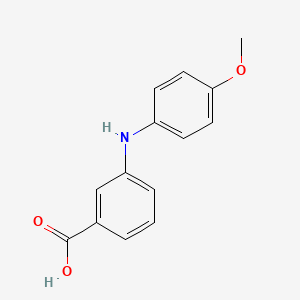![molecular formula C24H24FN7O B2882577 3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 946314-32-5](/img/structure/B2882577.png)
3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C24H24FN7O and its molecular weight is 445.502. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
The chemical compound 3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine belongs to a broad class of heterocyclic compounds that have shown promising pharmacological activities. Research on similar structures has led to the synthesis of compounds with potential as 5-HT2 receptor antagonists, indicating possible applications in neuropsychiatric disorder treatments. For instance, bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been synthesized and tested for their antagonist activities, with some compounds showing greater potency than established medications like ritanserin, without exhibiting alpha 1 antagonist activity in vivo (Watanabe et al., 1992).
Antimicrobial and Antifungal Potentials
The structure of 3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine is related to compounds that have demonstrated significant antimicrobial and antifungal activities. Studies on new thiophene-based heterocycles incorporating a thiophene moiety have shown that certain compounds were more potent than the standard drug Amphotericin B against specific fungi (Mabkhot et al., 2016).
Antihypertensive Agents
Further research into related 1,2,4-triazolo[1,5-alpha]pyrimidines has led to the discovery of compounds with promising antihypertensive activity, suggesting potential applications in cardiovascular disease management. Certain compounds in this class demonstrated significant in vitro and in vivo activity, highlighting the therapeutic potential of such structures (Bayomi et al., 1999).
Synthetic and Medicinal Perspectives
The [1,2,4]Triazolo[1,5-a]pyrimidine scaffold, to which 3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine is closely related, has been identified as an important heterocyclic scaffold with a wide range of pharmacological activities including anticancer, antimicrobial, and anti-tubercular effects. This highlights the scaffold's potential in medicinal chemistry and the development of new therapeutic agents (Merugu et al., 2022).
Wirkmechanismus
Target of Action
It’s known that similar compounds have been tested for antiproliferative activities against various human cancer cell lines . This suggests that the compound may target proteins or pathways involved in cell proliferation.
Mode of Action
Compounds with similar structures have been found to exhibit antiproliferative activities , suggesting that they may inhibit the function of their targets, leading to a decrease in cell proliferation.
Biochemical Pathways
Given its potential antiproliferative activity , it may affect pathways related to cell cycle regulation and apoptosis.
Eigenschaften
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O/c1-2-20(17-7-4-3-5-8-17)24(33)31-13-11-30(12-14-31)22-21-23(27-16-26-22)32(29-28-21)19-10-6-9-18(25)15-19/h3-10,15-16,20H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDAZSGEXYFLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(E)-1-nitro-2-[(4-phenoxyphenyl)amino]ethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2882503.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2882505.png)

![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2882507.png)
![3-[Tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde](/img/structure/B2882510.png)
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2882511.png)
![Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acet ate](/img/structure/B2882512.png)
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2882515.png)

